molecular formula C25H28O6 B10821720 Nymphaeol A CAS No. 73676-38-7

Nymphaeol A

Cat. No.: B10821720
CAS No.: 73676-38-7
M. Wt: 424.5 g/mol
InChI Key: XCYSQFHYFNWYFP-CEMXSPGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nymphaeol A can be synthesized through various chemical routes. One common method involves the prenylation of flavonoid precursors. The reaction typically requires the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions often include refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, such as propolis. The extraction process involves using ethanol or other organic solvents to isolate the compound from the propolis matrix . The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Nymphaeol A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like pyridine.

Major Products Formed

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted derivatives with various functional groups .

Comparison with Similar Compounds

Nymphaeol A is compared with other prenylated flavonoids such as Nymphaeol B, Nymphaeol C, and Isonymphaeol B . These compounds share similar structural features but differ in their biological activities and potency. For instance:

This compound stands out due to its strong anti-cancer properties and its ability to inhibit angiogenesis, making it a unique and valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

73676-38-7

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1

InChI Key

XCYSQFHYFNWYFP-CEMXSPGASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C

Origin of Product

United States

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